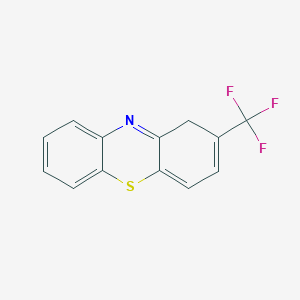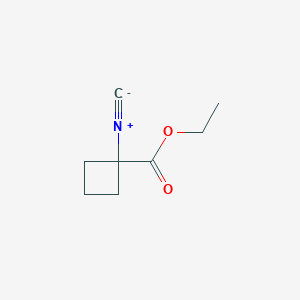
Ethyl 1-isocyanocyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-isocyanocyclobutane-1-carboxylate is an organic compound with the molecular formula C8H11NO2 It consists of a cyclobutane ring substituted with an ethyl ester and an isocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 1-isocyanocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) as a solvent . The reaction typically takes place at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-isocyanocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of urea derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Cycloaddition: The cyclobutane ring can undergo cycloaddition reactions with suitable dienophiles, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Cycloaddition: Reactions often require elevated temperatures and the presence of a catalyst.
Major Products
Nucleophilic Substitution: Urea derivatives.
Hydrolysis: Carboxylic acid and alcohol.
Cycloaddition: Larger ring systems with potential biological activity.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-isocyanocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of ethyl 1-isocyanocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of these biomolecules, resulting in various biological effects. The cyclobutane ring may also contribute to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-isocyanocyclobutane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-bromocyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of an isocyanate group.
Ethyl 1-cyanocyclopropanecarboxylate: Contains a cyclopropane ring and a cyano group, differing in ring size and functional groups
The uniqueness of this compound lies in its combination of an isocyanate group and a cyclobutane ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
97846-67-8 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
ethyl 1-isocyanocyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-7(10)8(9-2)5-4-6-8/h3-6H2,1H3 |
InChI-Schlüssel |
IRXLTUORYOJBRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC1)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



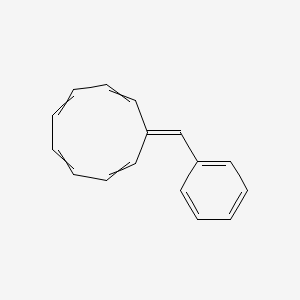

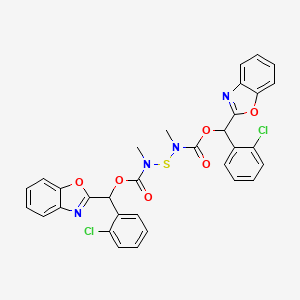

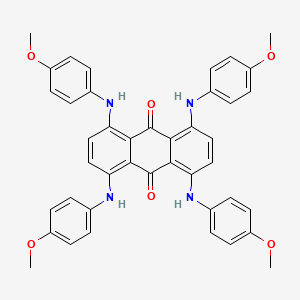
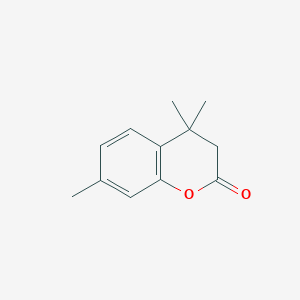
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)

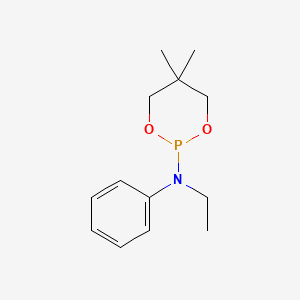
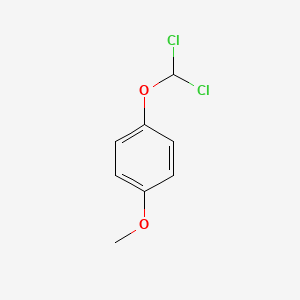
![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)
